molecular formula C9H10BrNO B1400518 3-Bromo-4-(cyclopropylmethoxy)pyridine CAS No. 1357095-18-1

3-Bromo-4-(cyclopropylmethoxy)pyridine

Cat. No. B1400518
CAS RN: 1357095-18-1
M. Wt: 228.09 g/mol
InChI Key: HDASBCPGRAIAKQ-UHFFFAOYSA-N
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Description

“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a chemical compound with the CAS Number: 1357095-18-1 . It has a molecular weight of 228.09 and its linear formula is C9H10BrNO .


Synthesis Analysis

The synthesis of pyridine derivatives like “3-Bromo-4-(cyclopropylmethoxy)pyridine” often involves reactions such as the Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift . More specific synthesis routes for this compound were not found in the search results.


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(cyclopropylmethoxy)pyridine” can be represented by the linear formula C9H10BrNO . Detailed structural analysis was not found in the search results.


Physical And Chemical Properties Analysis

“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Pharmacology

In pharmacology, 3-Bromo-4-(cyclopropylmethoxy)pyridine is utilized in the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, making it a valuable intermediate in drug discovery and development processes .

Material Science

This compound plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. Its pyridine moiety can interact with other molecules and materials, potentially altering their properties .

Chemical Synthesis

3-Bromo-4-(cyclopropylmethoxy)pyridine: is a key intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions like Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in complex organic molecules .

Agricultural Research

In the field of agriculture, this compound could be explored for the synthesis of novel agrochemicals. Its bromine atom is a good leaving group, which can be replaced with other functional groups that may impart desirable properties to new pesticides or herbicides .

Environmental Studies

Environmental studies may leverage 3-Bromo-4-(cyclopropylmethoxy)pyridine in the analysis of environmental samples. It could serve as a standard or reagent in the detection and quantification of pyridine-based contaminants .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving pyridine nucleotide-dependent enzymes. It may also be used to modify biochemicals or biomolecules, aiding in the study of their function and structure .

Molecular Dynamics Simulations

The structural features of 3-Bromo-4-(cyclopropylmethoxy)pyridine make it suitable for molecular dynamics simulations, which can provide insights into its behavior and interactions at the molecular level. This is particularly useful in the design of molecules with specific properties .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material for calibrating instruments or developing new analytical methods. Its unique structure allows for precise measurements and method validation .

Safety and Hazards

“3-Bromo-4-(cyclopropylmethoxy)pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASBCPGRAIAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice-cold solution of cyclopropylmethanol (0.562 g, 7.79 mmol) in THF (Volume: 15.06 ml) was added NaH (0.270 g, 6.76 mmol). The reaction was stirred at room temperature for 30 min, and then cooled to 0° C. To this mixture was added 3-bromo-4-chloropyridine (1 g, 5.20 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature, and quenched with water. The mixture was evaporated to remove the THF and then extracted with DCM (2×). The combined organic layers were washed with water and brine, dried, and concentrated to give an oil. The oil was purified by silica gel chromatography (hexane: ethyl acetate 50:50) to afforded the title compound as a colorless oil. MS (ES): m/z=229 [M+H]+. Intermediate 66 was used in the synthesis of Example 255.
[Compound]
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0.562 g
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0.27 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 5 g, 26.0 mmol) in dry DMF (60 ml) under an argon atmosphere at room temperature was added cyclopropylmethanol (CAN 2516-33-8, 1.97 g, 27.3 mmol) and sodium hydride 60% (1.09 g, 27.3 mmol) by portions. The resulting reaction was stirred at room temperature until gas evolution stopped. The reaction mixture was then stirred at 100° C. for 3 h. The reaction was cooled down to room temperature, quenched by addition of water and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethylacetate, extracted with 1.0M aqueous solution sodium bicarbonate, organic phase dried over sodium sulfate and evaporated down to dryness. The crude was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the titled compound (5.8 gr, 98%) as a light yellow oil. MS (ESI, m/z): 228.1 (M+H+).
Quantity
5 g
Type
reactant
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Quantity
1.97 g
Type
reactant
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Quantity
1.09 g
Type
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60 mL
Type
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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